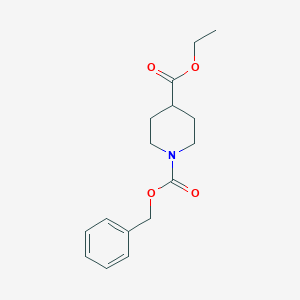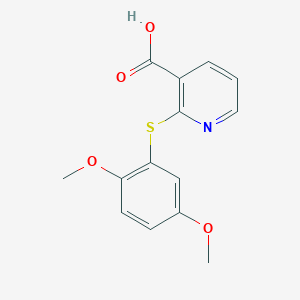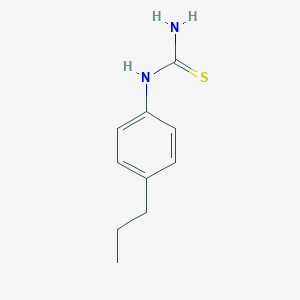
(4-Propylphenyl)thiourea
Descripción general
Descripción
“(4-Propylphenyl)thiourea” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.30 . It is used for research purposes .
Synthesis Analysis
Thioureas and their derivatives, including “(4-Propylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . They are also synthesized using a one-pot three-component strategy .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .Physical And Chemical Properties Analysis
“(4-Propylphenyl)thiourea” is an off-white solid . It reacts with alkyl halides and gives isothiouronium salt . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Taste and Food Preferences : Thioureas like PROP and PTC are known for their bitter taste and implications for food preference and dietary habits (Tepper, 1998).
Biological Activities : Nitrosubstituted acyl thioureas have shown potential in DNA-binding studies and exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
Green Chemistry : The green synthesis of thiourea derivatives using solar energy represents an environmentally friendly approach in medicinal chemistry (Kumavat et al., 2013).
Metal Complexes : Thioureas, due to their O and S donor atoms, are used in the synthesis of metal complexes that have shown efficiency as antibacterial and antifungal agents (Shakoor & Asghar, 2021).
Antithyroidal and Adrenal Stress Influence : Thiourea's antithyroidal activity can affect the adrenal gland, influencing lipid peroxidation and corticosterone secretion (Chakraborty et al., 2018).
Pharmaceutical Applications : Various thiourea derivatives have been evaluated for their inhibitory activities against enzymes and for their antibacterial and antioxidant potentials, with potential applications in pharmaceuticals (Naz et al., 2020).
Molecular Docking and Structural Studies : Thiourea derivatives have been extensively studied for their molecular structures and potential in molecular docking, which is crucial for drug development (Qiao et al., 2017).
Catalysis : Thioureas are used in organocatalysis, where they can enhance catalytic activity. Modifications to these compounds can lead to tailorable functional groups for specific reactions (Nickisch et al., 2020).
Anticancer Activity : Quantum chemical computations and molecular docking of thiourea derivatives have indicated potential anticancer activity, making them candidates for drug development (Kirishnamaline et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-propylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKBXNBOGLFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383654 | |
| Record name | (4-propylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-18-2 | |
| Record name | (4-propylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




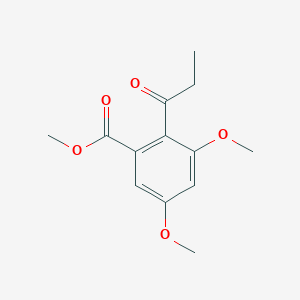
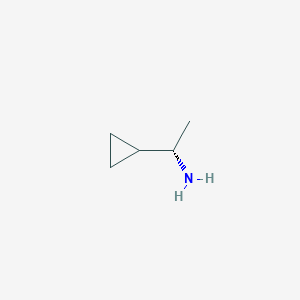
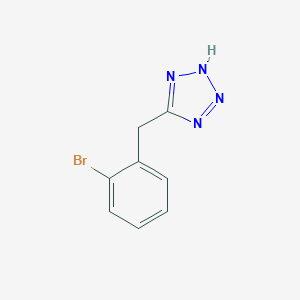
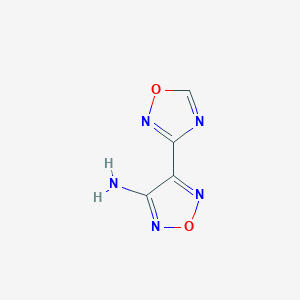
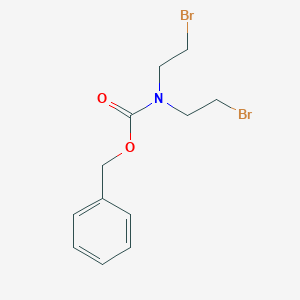

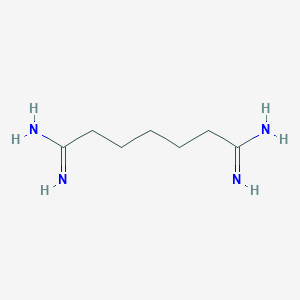
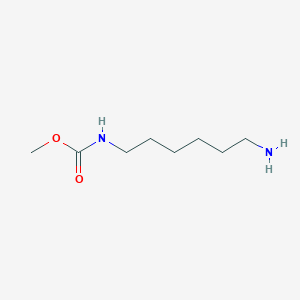
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
